molecular formula C9H8N2O B082238 1-(2H-Indazol-2-yl)ethanone CAS No. 13436-50-5

1-(2H-Indazol-2-yl)ethanone

Cat. No.: B082238
CAS No.: 13436-50-5
M. Wt: 160.17 g/mol
InChI Key: YPSMXSXOHKSUNM-UHFFFAOYSA-N
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Description

Phenazine-1-carboxylic acid is a biologically active compound known for its broad-spectrum antimicrobial properties. It is produced by various bacterial species, including Pseudomonas and Streptomyces. This compound has been recognized for its ability to prevent and control crop diseases, making it a valuable biological pesticide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenazine-1-carboxylic acid can be synthesized through several methods, including the Wohl–Aue method, Beirut method, and oxidative cyclization of 1,2-diaminobenzene . These methods involve various reaction conditions and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of phenazine-1-carboxylic acid primarily involves fermentation processes using bacterial strains such as Pseudomonas aeruginosa. Genetic engineering techniques have been employed to enhance the production yield by manipulating the metabolic pathways involved in its biosynthesis .

Chemical Reactions Analysis

Types of Reactions: Phenazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phenazine derivatives, which exhibit different biological activities and properties.

Scientific Research Applications

Phenazine-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

Phenazine-1-carboxylic acid exerts its effects through the generation of reactive oxygen species, leading to oxidative stress and cell damage in target organisms. It disrupts cellular processes by damaging cell membranes, reducing mitochondrial membrane potential, and increasing reactive oxygen species levels . This compound targets various metabolic pathways and redox processes, ultimately leading to cell death .

Comparison with Similar Compounds

Phenazine-1-carboxylic acid is unique among phenazine derivatives due to its potent antimicrobial properties and broad-spectrum activity. Similar compounds include:

  • Phenazine carboxamide
  • 2-Hydroxy phenazine carboxylic acid
  • Pyocyanin

These compounds share structural similarities but differ in their biological activities and applications .

Properties

CAS No.

13436-50-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-indazol-2-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10-11/h2-6H,1H3

InChI Key

YPSMXSXOHKSUNM-UHFFFAOYSA-N

SMILES

CC(=O)N1C=C2C=CC=CC2=N1

Canonical SMILES

CC(=O)N1C=C2C=CC=CC2=N1

Synonyms

2H-Indazole, 2-acetyl- (6CI,7CI,8CI,9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Indazole (3.5 g, 29.6 mmol) and acetic anhydride (35 ml) were heated at 60° C. under nitrogen for 3 h. Excess acetic anhydride was evaporated and the remaining oily residue partitioned between 3% aqueous NaHCO3 (20 ml) and EtOAc (30 ml). The organic layer was separated, dried (MgSO4) and evaporated to provide the title product (4.5 g, 96%); 1HNMR (400 MHz, CDCl3) δ: 2.80 (s, 3H), 7.37 (t, 1H), 7.58 (t, 1H), 7.75 (d, 1H), 8.46 (d, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

Quantity
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Type
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Reaction Step One
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Extracted from reaction SMILES
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Reaction Step One

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